molecular formula C10H13Cl2N3 B1451512 [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride CAS No. 1185298-57-0

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride

Cat. No.: B1451512
CAS No.: 1185298-57-0
M. Wt: 246.13 g/mol
InChI Key: SGXHALBNLDWWKE-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The compound this compound holds substantial importance within the broader context of heterocyclic chemistry due to its unique structural characteristics and potential applications in pharmaceutical development. Pyrazole-bearing molecules have secured an eccentric status in the field of medicinal chemistry, with pyrazole and its derivatives demonstrating tremendous biological applications across multiple therapeutic areas. The incorporation of a pyrazole moiety into benzylamine structures represents a strategic approach to drug design, as pyrazole can serve as a bioisostere to replace an arene, leading to enhanced potency and improved physicochemical properties such as lipophilicity and water solubility.

The significance of this compound extends beyond its individual properties to encompass its role as a key intermediate in pharmaceutical research. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The benzylamine portion of the molecule provides additional functionality that can be exploited in further chemical modifications, while the pyrazole ring contributes to the overall pharmacological profile of the compound. This combination makes the compound particularly valuable in biochemical research, where researchers employ it in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

The heterocyclic nature of the pyrazole ring contributes significantly to the compound's chemical versatility. Pyrazole derivatives are widely applicable in different areas, including industry, rehabilitation, and cultivation in medicine. The nitrogen atoms within the pyrazole ring exhibit distinct chemical properties, with the nitrogen atom at position-2 having a non-Huckel lone pair that is more reactive towards electrophiles, while the nitrogen atom at position-1 is generally unreactive under normal conditions. This differential reactivity provides opportunities for selective functionalization and chemical modification.

Systematic Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds and reflects the precise structural arrangement of its constituent elements. According to chemical databases, the compound is also known by several synonymous names including 1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride and benzenemethanamine, 3-(1H-pyrazol-1-yl)-, hydrochloride. The Chemical Abstracts Service registry number for this compound is 1185298-57-0, providing a unique identifier for precise chemical communication.

The molecular structure of this compound can be systematically described through its component parts and their spatial relationships. The base structure consists of a benzene ring substituted at the meta position with a pyrazole ring through a nitrogen linkage, and a benzylamine group attached to the benzene ring. The pyrazole moiety contributes a five-membered aromatic heterocyclic structure containing two adjacent nitrogen atoms, designated as 1H-pyrazol-1-yl to indicate the specific tautomeric form and substitution pattern.

Property Value Source
Molecular Formula C10H13Cl2N3
Molecular Weight 246.14 g/mol
Average Mass 246.135 g/mol
Monoisotopic Mass 245.048653 g/mol
Chemical Abstracts Service Number 1185298-57-0
MDL Number MFCD06801241

The structural representation reveals the compound as a dihydrochloride salt, indicating the presence of two hydrochloride units associated with the basic amine functionalities. This salt formation significantly affects the compound's solubility properties and stability characteristics, making it more suitable for handling and storage in research applications. The dihydrochloride form also influences the compound's crystalline structure and physicochemical properties, which are important considerations in pharmaceutical development and chemical synthesis applications.

The three-dimensional conformational aspects of the molecule contribute to its biological activity and chemical reactivity. The spatial arrangement of the pyrazole ring relative to the benzene ring and the flexibility of the benzylamine side chain create multiple conformational possibilities that can influence molecular interactions with biological targets. These structural features make the compound particularly interesting for studies in molecular recognition and drug-receptor interactions.

Historical Development of Pyrazolyl-Benzylamine Derivatives

The historical development of pyrazolyl-benzylamine derivatives represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. The foundation for this class of compounds was established in 1883 when Ludwig Knorr first coined the term "pyrazole" and developed the initial synthesis methods for pyrazole derivatives. Knorr's pioneering work involved the reaction of beta-diketones with hydrazine derivatives, establishing the fundamental synthetic approach that would later be adapted and refined for the preparation of more complex pyrazolyl-benzylamine structures.

The systematic exploration of pyrazole chemistry accelerated throughout the twentieth century as researchers recognized the significant biological potential of pyrazole-containing compounds. Phenazone emerged as the first commercially available pyrazole, serving as an antipyretic agent and demonstrating the therapeutic value of this heterocyclic system. This early success provided the impetus for further research into pyrazole derivatives, leading to the development of numerous drugs that are now available in the market, including celecoxib, lonazolac, mepirizole, rimonabant, and cimetidine.

The specific development of pyrazolyl-benzylamine derivatives gained momentum as pharmaceutical chemists sought to combine the proven biological activity of pyrazole rings with the versatile functionality of benzylamine groups. This approach was driven by the recognition that pyrazole derivatives could exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-fungal, antibacterial, anti-insecticidal, analgesic, antiviral, anticonvulsant, anti-diabetic, antipyretic, anti-arrhythmic, anti-depressant, anti-hyperglycemic, anti-oxidant, and herbicidal properties. The incorporation of benzylamine functionality provided additional opportunities for molecular modification and target-specific design.

Recent developments in pyrazolyl-benzylamine chemistry have been influenced by advances in synthetic methodology and computational drug design. Modern synthetic approaches have expanded beyond the classical Knorr synthesis to include more sophisticated methods such as cyclocondensation reactions, metal-catalyzed processes, and microwave-assisted synthesis. These technological advances have enabled the preparation of more complex pyrazolyl-benzylamine derivatives with improved selectivity and efficiency.

Historical Milestone Year Significance Reference
First pyrazole synthesis by Knorr 1883 Established fundamental synthetic methods
Commercial introduction of Phenazone Early 1900s First therapeutic pyrazole application
Development of modern pyrazole drugs 1900s-2000s Celecoxib, lonazolac, and others
Advanced synthetic methodologies 2000s-present Microwave-assisted and catalyzed synthesis

The contemporary understanding of pyrazolyl-benzylamine derivatives has been enhanced by structure-activity relationship studies that have identified key structural features responsible for biological activity. These investigations have revealed that the substitution patterns on both the pyrazole ring and the benzylamine moiety significantly influence the pharmacological properties of the resulting compounds. Such insights have guided the rational design of new derivatives with improved therapeutic potential and reduced adverse effects.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXHALBNLDWWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Approach

One common synthetic strategy involves nucleophilic substitution or cross-coupling reactions between a halogenated benzylamine derivative and pyrazole under catalyzed conditions:

  • Starting materials: 3-halobenzylamine (e.g., 3-bromobenzylamine) and 1H-pyrazole.
  • Catalysts: Palladium-based catalysts such as Pd(OAc)2 with triphenylphosphine ligands.
  • Bases: Potassium carbonate or cesium carbonate.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.
  • Conditions: Elevated temperatures (85–90 °C) under inert atmosphere (nitrogen or argon).

This method leverages palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling chemistry to form the C–N bond between the pyrazole nitrogen and the benzylamine aromatic ring.

Reductive Amination Route

Alternatively, reductive amination can be employed:

This approach forms the benzylamine moiety by reduction of the imine intermediate generated from the aldehyde and amine.

Salt Formation: Dihydrochloride Preparation

Once the free amine is obtained, it is converted to the dihydrochloride salt to improve stability, solubility, and handling:

  • Procedure: Treat the free amine with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
  • Conditions: Cooling (0–5 °C) to control exothermic reaction.
  • Isolation: The dihydrochloride salt precipitates out and is collected by filtration, washed with cold solvent mixture (e.g., water:methanol 3:1), and dried under reduced pressure at 50–60 °C.

Representative Detailed Procedure from Literature

Step Description Reagents/Conditions Notes
i) Coupling reaction 3-halobenzylamine + 1H-pyrazole Pd(OAc)2 (0.007 eq), triphenylphosphine (0.024 eq), K2CO3, DMF, 85–90 °C, N2 atmosphere Palladium-catalyzed amination
ii) Work-up Filtration, washing Water:methanol (3:1) Removes impurities and catalyst residues
iii) Salt formation Free amine + HCl HCl gas or HCl in ethanol, 0–5 °C Forms dihydrochloride salt
iv) Isolation Filtration and drying Reduced pressure, 50–60 °C Yields pure dihydrochloride

Alternative Synthetic Insights

  • Mitsunobu Reaction: For related pyrazole derivatives, Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF or ethyl acetate) can be used to couple alcohol precursors with pyrazole nitrogen, followed by Boc deprotection to yield amines.
  • Reduction Step: Sodium borohydride in ethanol can reduce intermediates to amines before salt formation.
  • Coupling agents: Carbodiimide-based agents like EDCI with HOBt in dichloromethane facilitate amide bond formation in related compounds, suggesting potential for similar coupling strategies.

Data Table Summarizing Key Parameters

Parameter Typical Range/Value Remarks
Catalyst loading 0.5–1 mol% Pd(OAc)2 Palladium catalyst for coupling
Ligand Triphenylphosphine, 2–4 mol% Stabilizes Pd catalyst
Base K2CO3 or Cs2CO3, 1.5–2 eq Deprotonates amine/pyrazole
Solvent DMF, THF, 1,4-dioxane Polar aprotic solvents preferred
Temperature 85–90 °C Optimizes reaction rate
Reaction time 12–24 hours Ensures completion
Salt formation temp 0–5 °C Controls exotherm during HCl addition
Drying temp 50–60 °C Removes solvent without decomposition

Research Findings and Optimization Notes

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the benzylamine moiety can be modified.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.

    Substitution Products: Substitution reactions can yield a variety of substituted pyrazole or benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The benzylamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural and Molecular Comparison

Below is a comparative analysis of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Physical Properties
This compound C₁₀H₁₃Cl₂N₃ 246.14 Benzylamine + pyrazole at 3-position 95% Not explicitly reported
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride C₁₁H₁₅Cl₂N₃ 260.16 Methyl substitution on benzylamine nitrogen 95% White crystalline solid
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Ethyl linker between pyrazole and amine 95% Not reported; used in synthesis
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride C₁₀H₁₇Cl₂N₃ 250.17 Rigid bicyclic framework + pyrazole 95% Discontinued; lab use only
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride C₁₁H₁₄Cl₂N₂OS 305.22 Thiazole ring + methoxyphenyl substituent 95% Commercial availability

Key Findings and Implications

The ethyl-substituted analog (C₅H₁₁Cl₂N₃) replaces the benzyl group with an ethyl linker, reducing aromaticity and possibly enhancing flexibility for nucleophilic reactions .

Structural Rigidity :

  • The azabicyclo derivative (C₁₀H₁₇Cl₂N₃) incorporates a bicyclo[3.2.1]octane system, which imposes conformational rigidity. This could improve metabolic stability in drug design but may limit solubility .

Heterocyclic Variations :

  • Thiazole-containing analogs (e.g., C₁₁H₁₄Cl₂N₂OS) replace the benzene ring with a thiazole, altering electronic distribution and hydrogen-bonding capacity. Such derivatives are often explored for antimicrobial or kinase-inhibitory activity .

Physicochemical Properties: The N-methyl derivative’s crystalline form (white solid) suggests superior stability and ease of handling compared to non-crystalline analogs . The higher molecular weight of the azabicyclo derivative (250.17 g/mol) may reduce aqueous solubility, requiring formulation adjustments .

Biological Activity

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N4
  • CAS Number : 1185298-57-0

The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The benzylamine moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • mTORC1 Inhibition : Research indicates that compounds similar to [3-(1H-Pyrazol-1-YL)benzyl]amine can inhibit the mTORC1 pathway, leading to reduced cell proliferation and increased autophagy under nutrient-deprived conditions .
  • Autophagy Modulation : The compound has been shown to disrupt autophagic flux, which is crucial for cellular homeostasis and survival during stress conditions .

Anticancer Activity

Studies have demonstrated that [3-(1H-Pyrazol-1-YL)benzyl]amine and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), ARPE-19 (retinal pigment epithelium).
  • Activity Results : Compounds showed submicromolar antiproliferative activity with good metabolic stability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key points include:

  • Substituent Effects : Variations in the pyrazole and benzyl groups can significantly influence potency and selectivity against specific targets.
  • Computational Studies : Structure-guided optimization has led to the identification of more potent analogs with enhanced selectivity for cancer cell lines .

Case Studies

Several studies have highlighted the potential of pyrazole derivatives, including this compound:

StudyFindings
PMC5238460Identified submicromolar antiproliferative activity; modulation of mTORC1 and autophagy observed .
ACS JournalExplored SAR in pyrazolo[4,3-c]pyridines; emphasized the importance of structural modifications for enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.